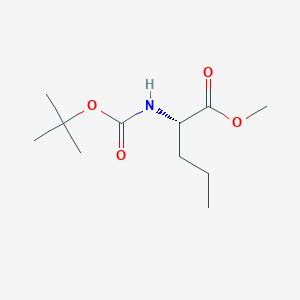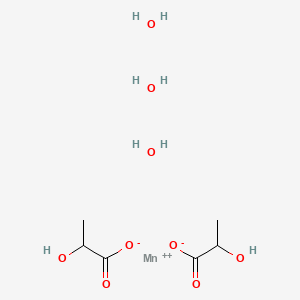
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride
説明
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride, commonly known as EADO, is a chemical compound that has been the focus of extensive scientific research in recent years. EADO is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. EADO has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用機序
The mechanism of action of EADO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. EADO has been found to interact with various proteins and enzymes, including DNA topoisomerase II and acetylcholinesterase, which are involved in important cellular processes such as DNA replication and neurotransmission.
Biochemical and Physiological Effects
EADO has been found to exhibit a range of biochemical and physiological effects in various studies. These effects include the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. EADO has also been found to exhibit antimicrobial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
One advantage of using EADO in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. EADO is also relatively stable and can be stored for long periods of time without significant degradation.
One limitation of using EADO in lab experiments is its potential toxicity, which can vary depending on the concentration and duration of exposure. EADO can also be difficult to work with due to its low solubility in water and certain organic solvents.
将来の方向性
There are several potential future directions for research on EADO. One area of focus could be the development of new therapeutic agents based on the structure of EADO. Researchers could also explore the use of EADO as a potential diagnostic tool for the detection of certain diseases or conditions.
Another potential direction for future research could be the optimization of the synthesis method for EADO to improve yield and purity. Researchers could also explore the use of alternative methods, such as enzymatic catalysis, for the synthesis of EADO.
Conclusion
In conclusion, EADO is a promising compound that has been the focus of extensive scientific research in recent years. Its diverse biological activities make it a valuable tool for various research applications, including the detection of metal ions and the development of new therapeutic agents. While there are some limitations to its use in lab experiments, the potential benefits of EADO make it an important area of focus for future research.
科学的研究の応用
EADO has been studied extensively for its potential use in various scientific research applications. One area of focus has been its use as a fluorescent probe for the detection of metal ions. EADO has been found to exhibit strong fluorescence in the presence of certain metal ions, making it a useful tool for detecting and quantifying these ions in biological and environmental samples.
Another area of research has been the use of EADO as a potential therapeutic agent for the treatment of various diseases. EADO has been found to exhibit antitumor and antimicrobial activity, making it a promising candidate for use in the development of new drugs.
特性
IUPAC Name |
ethyl 2-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]acetate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.2ClH/c1-2-12-7(11)3-5-9-6(4-8)13-10-5;;/h2-4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGPNSDOZPXJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NOC(=N1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)acetate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)



![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
